2,3,3-Trimethylindolenine
Overview
Description
2,3,3-Trimethylindolenine is an indolenine compound with the molecular formula C11H13N. It is a derivative of indole and is known for its use in organic synthesis reactions. This compound is often utilized as a reactant in the preparation of various dyes and imaging agents .
Scientific Research Applications
2,3,3-Trimethylindolenine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of cyanine dyes, which are important for imaging and labeling applications.
Biology: Cyanine dyes derived from this compound are used in biological imaging to visualize cellular structures and processes.
Medicine: These dyes are also employed in medical diagnostics and therapeutic imaging techniques.
Safety and Hazards
2,3,3-Trimethylindolenine is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
2,3,3-Trimethylindolenine is an indole derivative . It is primarily used in the preparation of cyanine dye labeling reagents and other imaging agents . The compound’s primary targets are the aromatic rings of the NIR dye .
Mode of Action
The compound interacts with its targets through direct π-π stacking . This interaction is crucial for the function of near-infrared (NIR)-induced dye-based theranostic drug delivery carriers, which are used for critical image-guided chemo-photothermal cancer therapy .
Biochemical Pathways
It is known that the compound is used as a reactant in organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in chloroform, toluene, or dichlorobenzene , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the preparation of cyanine dye labeling reagents and other imaging agents . These agents are used in near-infrared (NIR)-induced dye-based theranostic drug delivery carriers for critical image-guided chemo-photothermal cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place in tightly closed containers, away from strong oxidizing agents . Additionally, it is recommended to ensure adequate ventilation, especially in confined areas .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role in the synthesis of cyanine dyes
Cellular Effects
It has been suggested that it may play a role in the development of advanced chemical sensing technologies
Molecular Mechanism
It is known to be involved in the synthesis of cyanine dyes
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,3,3-Trimethylindolenine vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylindolenine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl isopropyl ketone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . Another method involves the methylation of 2,3-dimethylindole, which is obtained from phenylhydrazine and methyl ethyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include the use of condensing agents like zinc chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylindolenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indolenine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of indolenine.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indolenine derivatives, which are useful in the synthesis of dyes and other organic compounds .
Comparison with Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
- 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]
Uniqueness: 2,3,3-Trimethylindolenine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its ability to act as a reactant in the synthesis of cyanine dyes and other imaging agents sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3,3-trimethylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJIAFUWHPJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049403 | |
Record name | 2,3,3-Trimethylindolenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS] | |
Record name | 2,3,3-Trimethylindolenine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19443 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1640-39-7 | |
Record name | 2,3,3-Trimethylindolenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1640-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indole, 2,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1640-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indole, 2,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,3-Trimethylindolenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethyl-3H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.